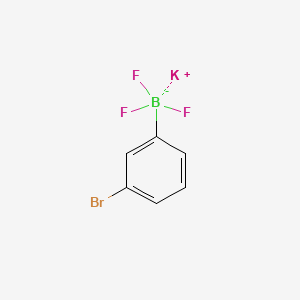

Potassium (3-bromophenyl)trifluoroborate

Übersicht

Beschreibung

Potassium (3-bromophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (3-bromophenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds as follows:

- Dissolve 3-bromophenylboronic acid in a solvent such as methanol or ethanol.

- Add potassium bifluoride to the solution.

- Stir the mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with cold solvent to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Reactivity in Cross-Coupling Reactions

Potassium (3-bromophenyl)trifluoroborate excels in Suzuki-Miyaura cross-couplings, where it acts as a nucleophilic boron reagent to form carbon-carbon bonds. Key aspects include:

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0)/PPh₃ | THF/H₂O, 55–100°C | 64–94% |

| Copper-Mediated | CuI/PPh₃ | Toluene/H₂O, 60–100°C | 60–88% |

The compound’s stability under basic conditions stems from its tetracoordinate boron structure, which masks the C-B bond’s reactivity until catalytic activation .

Hydrolysis and Release Mechanism

Hydrolysis of the trifluoroborate to the boronic acid () is critical for catalytic turnover. Studies reveal:

-

Slow Release : Acid catalysis is required for hydrolysis under basic Suzuki conditions, minimizing oxidative homocoupling .

-

Kinetic Control : Solvent phase-splitting and stirring rates influence hydrolysis rates, ensuring synchronized boronic acid release .

Metalation and Functionalization

Lithium-halogen exchange reactions with alkyllithium reagents generate aryllithium intermediates, which react with electrophiles (e.g., aldehydes, ketones) to form functionalized trifluoroborates. Key transformations include:

-

Alcohol Formation : Reaction with propionaldehyde yields tertiary alcohols (88% isolated yield) .

-

Silylation/Iodination : Reacts with TMSCl or to produce silyl or iodo derivatives .

Comparison with Related Reagents

| Property | Potassium Trifluoroborate | Boronic Acid |

|---|---|---|

| Stability | Air-/moisture-stable | Hygroscopic |

| Purification | Crystallization | Difficult |

| Reactivity | Optimized for cross-couplings | Prone to protodeboronation |

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of potassium (3-bromophenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Mechanism and Conditions

The mechanism involves the coupling of an aryl trifluoroborate with an electrophile, typically an aryl halide. The reaction conditions often include:

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Base : Potassium carbonate or cesium carbonate

- Solvent : Toluene or a mixture of toluene and water

These conditions allow for high yields and selectivity in the formation of desired products.

Case Studies

- A study demonstrated the successful coupling of this compound with various aryl chlorides and bromides, yielding biaryl compounds with excellent efficiency .

- Another research highlighted its use in synthesizing complex natural products where biaryl linkages are essential .

Synthesis of Complex Molecules

This compound has been utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Applications in Drug Development

The compound serves as an intermediate in the synthesis of biologically active compounds. For instance, it has been employed to construct key intermediates for drugs that target various diseases, showcasing its utility in medicinal chemistry .

Material Science Applications

In materials science, this trifluoroborate salt is used to create functionalized polymers and materials with specific electronic properties, contributing to advancements in organic electronics and photonics .

Advantages Over Traditional Reagents

The use of this compound offers several advantages:

- Stability : It remains stable under moisture and air exposure, unlike many boronic acids.

- Versatility : It can participate in a broader range of reactions compared to conventional boron reagents.

- Higher Yields : The reactions often result in higher yields due to the enhanced reactivity of trifluoroborates .

Comparative Data Table

| Application Area | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| Cross-Coupling | Suzuki-Miyaura | 85-95 | High efficiency with aryl halides |

| Drug Synthesis | Intermediate for pharmaceuticals | 70-90 | Key component for biologically active compounds |

| Material Science | Polymer Functionalization | 75-88 | Improved electronic properties |

Wirkmechanismus

The primary mechanism of action for potassium (3-bromophenyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium (3-bromophenyl)trifluoroborate is compared with other organotrifluoroborates and boronic acids:

Potassium (4-bromophenyl)trifluoroborate: Similar in structure but with the bromine atom at the para position.

Potassium (2-bromophenyl)trifluoroborate: Bromine atom at the ortho position, affecting reactivity and steric hindrance.

Boronic Acids: Less stable and more prone to oxidation compared to organotrifluoroborates.

Boronate Esters: Often less atom-economical and less stable than trifluoroborates.

This compound stands out due to its stability, ease of handling, and versatility in various chemical reactions, making it a preferred choice in many synthetic applications.

Biologische Aktivität

Potassium (3-bromophenyl)trifluoroborate is a compound that has garnered attention in the field of organic chemistry, particularly for its applications in synthetic methodologies and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound, with the CAS number 374564-34-8, is an organotrifluoroborate that serves as a versatile reagent in organic synthesis. The compound features a trifluoroborate group that enhances its reactivity in various coupling reactions, making it valuable in the development of pharmaceuticals and other organic materials.

Antinociceptive Properties

Recent studies have explored the pharmacological effects of this compound, particularly its antinociceptive properties. A notable investigation assessed its impact on pain relief in animal models. The study involved administering the compound at varying doses (25, 50, and 100 mg/kg) to mice and evaluating their response to induced pain through acetic acid injection.

- Findings :

- The compound demonstrated significant antinociceptive activity without altering motor performance.

- The analgesic effect was independent of cholinergic and opioid systems, as antagonists for these pathways did not diminish the pain-relieving effects.

This suggests that this compound may act through alternative mechanisms that warrant further investigation.

Toxicological Studies

Toxicological assessments revealed that this compound does not significantly affect liver and kidney function at therapeutic doses. Key parameters such as liver enzymes (aspartate and alanine aminotransferase), lipid peroxidation levels, and antioxidant enzyme activities remained stable compared to control groups.

- Table 1: Summary of Toxicological Findings

| Parameter | Control Group | Treated Group (100 mg/kg) |

|---|---|---|

| Aspartate Aminotransferase (U/L) | 45 ± 5 | 47 ± 4 |

| Alanine Aminotransferase (U/L) | 50 ± 6 | 48 ± 5 |

| Lipid Peroxidation (nmol MDA/g) | 0.15 ± 0.02 | 0.14 ± 0.01 |

| Vitamin C Levels (μg/g tissue) | 10 ± 1 | 9.8 ± 0.8 |

These results indicate a favorable safety profile for this compound when used within specified dosage limits.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to engage in non-covalent interactions with target proteins. Research has shown that organotrifluoroborates can act as competitive inhibitors of serine proteases like trypsin and α-chymotrypsin. This interaction is believed to involve hydrogen bonding within the active site of the enzyme, leading to reversible inhibition.

Case Studies

- Study on Pain Models : In a controlled experiment, this compound was administered to mice subjected to formalin-induced pain. The compound showed a reduction in pain behavior measured by paw licking time compared to untreated controls.

- Enzyme Inhibition Study : Another study evaluated the inhibitory effect of this compound on serine proteases, confirming its role as a reversible inhibitor through kinetic assays.

Eigenschaften

IUPAC Name |

potassium;(3-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYRVJZTADCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635525 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-34-8 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Bromophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.